![molecular formula C12H10F8O B14605276 {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene CAS No. 60895-95-6](/img/structure/B14605276.png)
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene is a fluorinated organic compound with the molecular formula C12H8F8O. It is characterized by the presence of a benzene ring substituted with a {[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methyl} group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C6H5CH2OH+C5H2F8OH→C6H5CH2OCH2C5H2F8+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of materials with specific chemical and physical characteristics.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems. The presence of fluorine atoms can enhance the bioavailability and stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
Mecanismo De Acción
The mechanism of action of {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}toluene
- {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}phenol
Uniqueness
Compared to similar compounds, {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene exhibits unique properties due to the presence of the benzene ring and the specific arrangement of fluorine atoms. This configuration enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
60895-95-6 |
|---|---|
Fórmula molecular |
C12H10F8O |
Peso molecular |
322.19 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluoropentoxymethylbenzene |
InChI |
InChI=1S/C12H10F8O/c13-9(14)11(17,18)12(19,20)10(15,16)7-21-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
PJDYXLVPKMLSFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



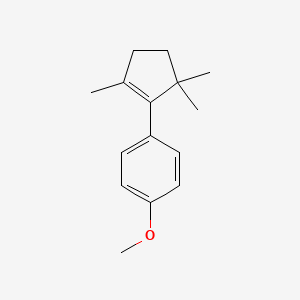
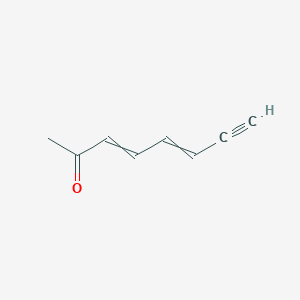
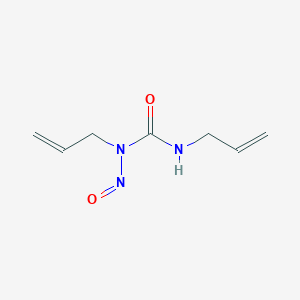
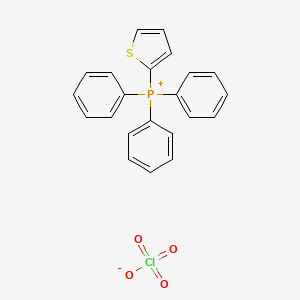
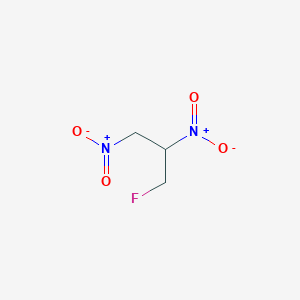
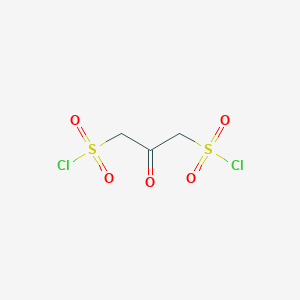
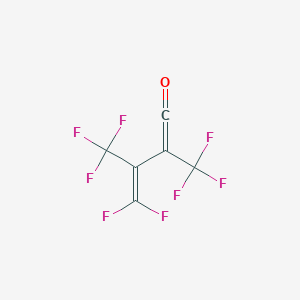
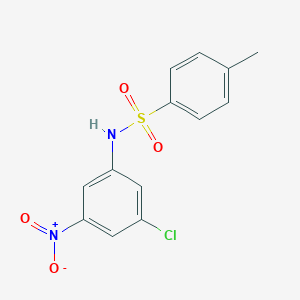
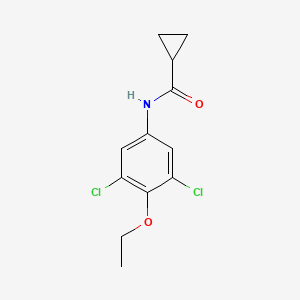
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
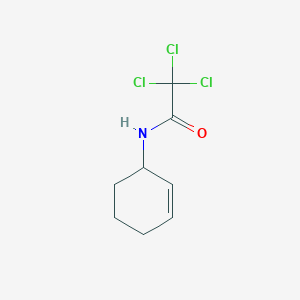
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
